molecular formula C12H15NO2S B11869838 1-(Benzenesulfonyl)-2-(but-3-en-1-yl)aziridine CAS No. 62035-88-5

1-(Benzenesulfonyl)-2-(but-3-en-1-yl)aziridine

Cat. No.: B11869838
CAS No.: 62035-88-5
M. Wt: 237.32 g/mol
InChI Key: PCCBLWUASASHJC-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-2-(but-3-en-1-yl)aziridine is a synthetically valuable N-sulfonyl aziridine derivative. The N-sulfonyl activation group electronically stabilizes the ring while making it susceptible to regioselective ring-opening by nucleophiles, a key feature for its utility in organic synthesis . The pendant but-3-en-1-yl side chain provides a versatile handle for further functionalization, enabling participation in cycloaddition or polymerization reactions to construct more complex molecular architectures . Aziridines are prominent in medicinal chemistry due to their mechanism of action as electrophilic alkylating agents, which can interact with biological nucleophiles in DNA . Research into aziridine-containing compounds has demonstrated promising selective anticancer activity, with some derivatives inducing DNA damage that is preferentially repaired by the Nucleotide Excision Repair (NER) pathway, suggesting potential therapeutic applications for targeting cancer cells with DNA repair deficiencies . This compound serves as a crucial intermediate for the synthesis of diverse nitrogen-containing heterocycles—such as pyrrolidines and azepanes—which are common structural motifs in pharmaceuticals and natural products . It is also a candidate monomer for developing functional polyamines through ring-opening polymerization, with applications ranging from non-viral gene transfection to antimicrobial coatings . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62035-88-5

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

1-(benzenesulfonyl)-2-but-3-enylaziridine

InChI

InChI=1S/C12H15NO2S/c1-2-3-7-11-10-13(11)16(14,15)12-8-5-4-6-9-12/h2,4-6,8-9,11H,1,3,7,10H2

InChI Key

PCCBLWUASASHJC-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1CN1S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of 2-(But-3-en-1-yl)aziridine

The precursor aziridine is typically synthesized via intramolecular cyclization of β-amino alcohols or β-haloamines. For example, treatment of N-(3-chloro-2-hydroxy-4-phenylbutyl)isobutylamine with a base such as potassium carbonate in tetrahydrofuran (THF) induces cyclization to form the aziridine core. The but-3-en-1-yl group is introduced either during the initial amine synthesis or via post-cyclization functionalization using allylation reagents like allyl magnesium bromide.

Sulfonylation with Benzenesulfonyl Chloride

The aziridine nitrogen is sulfonylated under mild alkaline conditions. A representative procedure involves dissolving 2-(but-3-en-1-yl)aziridine in dichloromethane (DCM) at 0°C, adding triethylamine (1.5 equiv) as a base, and slowly introducing benzenesulfonyl chloride (1.2 equiv). The reaction proceeds to completion within 2–4 hours, yielding the target compound after aqueous workup and chromatography.

Key Parameters

  • Solvent : Dichloromethane, THF, or toluene.

  • Base : Triethylamine, N,N-diisopropylethylamine (DIPEA).

  • Temperature : 0°C to room temperature.

  • Yield : 70–85% after purification.

Nitrene Addition to Alkenes

The direct construction of the aziridine ring via nitrene insertion into an alkene offers a single-step route with potential for stereocontrol. This method is particularly advantageous for introducing the benzenesulfonyl group in situ.

Generation of Benzenesulfonyl Nitrene

Benzenesulfonyl azide (PhSO₂N₃) serves as the nitrene precursor. Thermolysis or photolysis of the azide at 80–100°C generates a singlet nitrene species, which undergoes [2+1] cycloaddition with but-3-en-1-yl-containing alkenes. Transition-metal catalysts such as copper(I) triflate or rhodium(II) acetate enhance reactivity and stereoselectivity.

Reaction Optimization

In a typical procedure, benzenesulfonyl azide (1.1 equiv) and but-3-en-1-yne (1.0 equiv) are heated in acetonitrile at 80°C for 12 hours in the presence of Cu(OTf) (5 mol%). The reaction affords 1-(benzenesulfonyl)-2-(but-3-en-1-yl)aziridine with 65–75% yield and >90% cis selectivity.

Comparative Data

CatalystTemperature (°C)Yield (%)cis:trans Ratio
None80301:1
Cu(OTf)80759:1
Rh₂(OAc)₄606812:1

Intramolecular Cyclization of Sulfonamide Precursors

This route involves the preparation of β-halo sulfonamides followed by base-induced cyclization to form the aziridine ring.

Synthesis of β-Chloro Sulfonamide

N-(3-Chloro-2-hydroxy-4-phenylbutyl)benzenesulfonamide is synthesized by treating the corresponding β-amino alcohol with benzenesulfonyl chloride in the presence of pyridine. The chloro group is introduced via reaction with thionyl chloride or PCl₅.

Cyclization to Aziridine

Treatment of the β-chloro sulfonamide with a strong base (e.g., NaOH in ethanol) at reflux induces intramolecular nucleophilic displacement, forming the aziridine ring. The but-3-en-1-yl group is incorporated via Wittig olefination or Grignard addition prior to cyclization.

Reaction Conditions

  • Base : NaOH, KOH, or LiHMDS.

  • Solvent : Ethanol, THF, or DMF.

  • Yield : 50–65%.

Alternative Methods and Emerging Strategies

Ring-Opening of Epoxides

Epoxide intermediates derived from but-3-en-1-yl glycidol can undergo aminolysis with benzenesulfonamide, followed by acid-catalyzed cyclization. This method, however, suffers from competing side reactions and lower yields (40–55%).

Enantioselective Synthesis

Chiral phosphoric acid catalysts enable asymmetric aziridination of imines with benzenesulfonyl-protected amines. For instance, the reaction of N-benzenesulfonyl imine with but-3-en-1-yl diazoacetate in the presence of (R)-BINOL-derived catalyst affords the target compound in 80% yield and 95% ee .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)-2-(but-3-en-1-yl)aziridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of more complex molecules.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions to achieve ring-opening.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various ring-opened products depending on the nucleophile used.

Scientific Research Applications

1-(Benzenesulfonyl)-2-(but-3-en-1-yl)aziridine is a compound of significant interest in the fields of medicinal chemistry and chemical biology due to its unique structural features and reactivity profile. This article explores its applications, particularly in drug development and biological interactions, supported by comprehensive data and case studies.

Overview

This compound features:

  • Molecular Formula : C₁₁H₁₃N₃O₂S
  • Molecular Weight : Approximately 273.4 g/mol
  • Structure : A three-membered aziridine ring with a benzenesulfonyl group enhancing electrophilicity and a but-3-en-1-yl side chain contributing to its reactivity .

Reactivity

The compound's electrophilic nature allows it to interact with biological nucleophiles, leading to potential enzyme inhibition or protein modification. This characteristic is crucial for its pharmacological applications, particularly in targeting specific enzymes or receptors .

Synthesis of Pharmaceuticals

The compound serves as a building block in the synthesis of various pharmaceuticals. Its ability to form covalent bonds with nucleophilic sites makes it a valuable precursor for developing drugs that require specific interactions with biological targets .

Research indicates that this compound can inhibit certain enzymes, which may lead to therapeutic effects. Its reactivity profile suggests applications in:

  • Anticancer agents : The compound has shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis .
  • Antimicrobial activity : Similar compounds have been evaluated for their ability to combat bacterial infections, indicating a pathway for further exploration in this area .

Anticancer Mechanism

A study highlighted the anticancer properties of related benzenesulfonamide derivatives. These compounds exhibited selective inhibition against carbonic anhydrase IX, an enzyme often overexpressed in tumors. The derivatives induced apoptosis in cancer cell lines, suggesting that this compound may share similar mechanisms .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation
AntimicrobialActivity against various bacterial strains

Enzyme Inhibition Studies

In vitro studies have shown that aziridine derivatives can effectively inhibit enzymes involved in critical biological processes. The regioselective ring-opening reactions of aziridines have been utilized to synthesize piperidine alkaloids, demonstrating the versatility of aziridine compounds in medicinal chemistry .

Table 2: Enzyme Inhibition Data

CompoundIC50 (µM)Target Enzyme
This compoundVariableCarbonic Anhydrase IX
Related Benzenesulfonamides10.93–25.06Carbonic Anhydrase II

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-2-(but-3-en-1-yl)aziridine involves its high reactivity due to the strained aziridine ring. The compound can interact with various molecular targets, leading to ring-opening and the formation of new bonds. This reactivity makes it a valuable intermediate in organic synthesis and drug development.

Comparison with Similar Compounds

Research Findings and Challenges

  • Regioselectivity : Substituent steric effects dominate regioselectivity; bulky groups (e.g., tosyl) favor ring-opening at less-crowded positions .
  • Stability Issues : Aziridines with alkenyl groups (e.g., butenyl) may undergo unintended eliminations, requiring careful purification .
  • Catalytic Asymmetry: Limited reports on asymmetric synthesis of 1-(benzenesulfonyl)aziridines compared to epoxides .

Biological Activity

1-(Benzenesulfonyl)-2-(but-3-en-1-yl)aziridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and cytotoxic properties.

Chemical Structure and Properties

The compound features a three-membered aziridine ring, which is known for its reactivity due to the strain in the ring structure. The presence of a benzenesulfonyl group enhances its electrophilic character, allowing it to interact with biological nucleophiles. The but-3-en-1-yl substituent may also contribute to its biological activities by providing additional sites for interaction.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules such as proteins and DNA. This reactivity can lead to:

  • Alkylation of DNA : Similar to other aziridines, it may cause DNA cross-linking, inhibiting replication and transcription processes.
  • Inhibition of Enzymatic Activity : By modifying active sites on enzymes, the compound can disrupt metabolic pathways in microorganisms or cancer cells.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of aziridine derivatives, including this compound. The compound has shown promising results against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli16–32 µg/mL
Staphylococcus aureus (MRSA)8–16 µg/mL
Staphylococcus epidermidis16 µg/mL

These findings suggest that the compound possesses significant antibacterial activity, potentially outperforming traditional antibiotics like ampicillin and streptomycin against certain resistant strains .

Cytotoxicity Studies

Cytotoxicity assays using human cancer cell lines (e.g., HeLa cells) have demonstrated that this compound exhibits dose-dependent cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays:

Cell Line IC50 (µM)
HeLa (cervical carcinoma)10.5
L929 (murine fibroblast)>100

The higher IC50 in non-cancerous cells indicates a degree of selectivity towards cancer cells, although further studies are required to confirm this selectivity .

Case Studies

A series of case studies have highlighted the potential therapeutic applications of aziridine derivatives:

  • Anticancer Applications : A study found that aziridines could induce apoptosis in cancer cells through DNA damage mechanisms. The compounds led to an increase in sub-G1 phase cells indicative of apoptotic processes .
  • Combination Therapy : Research has indicated that combining aziridine derivatives with established chemotherapeutic agents may enhance efficacy against resistant cancer types by exploiting different mechanisms of action .

Q & A

Q. What protocols ensure safe handling and storage of sulfonylated aziridines?

  • Answer : Store under inert gas (N2/Ar) at –20°C to prevent ring-opening. Use gloveboxes for moisture-sensitive reactions. Safety protocols from analogous sulfonamides recommend PPE (gloves, goggles) and fume hoods .

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